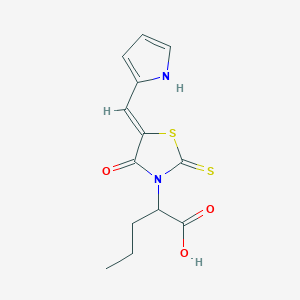

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-2-4-9(12(17)18)15-11(16)10(20-13(15)19)7-8-5-3-6-14-8/h3,5-7,9,14H,2,4H2,1H3,(H,17,18)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIHATWVNJETDT-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioxothiazolidine ring, a pyrrole moiety, and a pentanoic acid side chain. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioxothiazolidine ring enhances binding affinity, while the pyrrole structure plays a crucial role in modulating biochemical pathways. These interactions can lead to various pharmacological effects, including antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thioxothiazolidine can inhibit cancer cell proliferation. In vitro assays revealed that certain analogs had IC50 values ranging from 4.49 to 15.39 μM against various human cancer cell lines, demonstrating potent antitumor activity compared to standard treatments like Sunitinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial and antifungal activities, although specific data on this compound's efficacy against different pathogens remain limited .

Case Studies

- Antitumor Efficacy : A study conducted on a series of thioxothiazolidine derivatives demonstrated that compounds with similar structural motifs significantly inhibited the growth of MCF-7 breast cancer cells. The most active derivative showed an IC50 value markedly lower than that of established chemotherapeutics .

- Safety Profile : Toxicological assessments indicated that related compounds did not exhibit mutagenic or carcinogenic properties, suggesting a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies of similar compounds indicate good membrane permeability and rapid metabolism through cytochrome P450 enzymes, which may facilitate their excretion without significant accumulation in tissues .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with variations in the 5-position substituent and side-chain length/functionality have been extensively studied. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations

Substituent Effects on Bioactivity :

- Indolyl Derivatives () : Compounds with indolyl substituents (e.g., 5b, 5h) exhibit potent antibacterial and antifungal activity, likely due to enhanced π-π stacking with microbial enzymes or DNA . Methoxy groups (as in 5h) may improve lipophilicity and membrane penetration.

- Pyrazolyl Derivatives () : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in 13f) show higher melting points (240–242°C vs. 122–124°C for 13c), suggesting stronger intermolecular interactions (e.g., dipole-dipole) .

- Benzylidene Derivatives () : The 4-fluorobenzylidene analog (6c) achieved a 94% yield under mild conditions, highlighting synthetic efficiency. Fluorine’s electronegativity may enhance binding to targets like cyclooxygenase or MurB enzymes .

Side-Chain Modifications: The pentanoic acid chain in the target compound and ’s hydroxybenzylidene analog may confer better solubility and bioavailability compared to shorter chains (e.g., propanoic acid in 13c) or aromatic acids (e.g., benzoic acid in 5h) .

Spectral and Physical Properties: IR spectra consistently show strong C=O (1700–1702 cm$^{-1}$) and C=N (1554–1610 cm$^{-1}$) stretches, confirming the thiazolidinone core . Higher melting points in nitro-substituted derivatives (e.g., 13f) correlate with increased polarity and crystallinity .

Synthetic Accessibility :

- Benzylidene derivatives (e.g., 6c) are synthesized in high yields (94%) via Schiff base formation, whereas pyrazolyl analogs require multistep routes with moderate yields (48–68%) .

Preparation Methods

Rhodanine Core Formation

The rhodanine scaffold (2-thioxothiazolidin-4-one) is synthesized by reacting L-cysteine ethyl ester hydrochloride with carbon disulfide in the presence of a base such as triethylamine. This yields 3-aminothiazolidine-2-thione, which is subsequently oxidized to the rhodanine core using iodine in aqueous potassium iodide.

$$

\text{L-Cysteine ethyl ester} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{3-Aminothiazolidine-2-thione} \xrightarrow{\text{I}_2/\text{KI}} \text{Rhodanine}

$$

Introduction of the Pentanoic Acid Side Chain

The pentanoic acid moiety is introduced at the 3-position of the rhodanine via nucleophilic substitution. Ethyl 5-bromopentanoate is reacted with the rhodanine sodium salt in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield. Subsequent saponification with aqueous NaOH yields the free carboxylic acid.

$$

\text{Rhodanine} + \text{BrC}4\text{H}8\text{COOEt} \xrightarrow{\text{DMF, 80°C}} \text{Ethyl 2-(rhodanin-3-yl)pentanoate} \xrightarrow{\text{NaOH}} \text{2-(Rhodanin-3-yl)pentanoic acid}

$$

Stereoselective Knoevenagel Condensation

The (1H-pyrrol-2-yl)methylene group is introduced via Knoevenagel condensation between the rhodanine aldehyde derivative and 1H-pyrrole-2-carbaldehyde. To favor the (Z)-isomer, the reaction is conducted in anhydrous ethanol with piperidine as a catalyst at 0°C, achieving a 55% yield of the (Z)-configured product.

$$

\text{Rhodanine aldehyde} + \text{1H-Pyrrole-2-carbaldehyde} \xrightarrow{\text{EtOH, piperidine, 0°C}} \text{(Z)-Product}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for side-chain introduction, while low temperatures (0–5°C) during condensation minimize isomerization. A comparative analysis of solvents is provided in Table 1.

Table 1: Solvent Impact on Knoevenagel Condensation Yield

| Solvent | Temperature (°C) | (Z)-Isomer Yield (%) |

|---|---|---|

| Ethanol | 0 | 55 |

| THF | 25 | 32 |

| DCM | 0 | 41 |

Catalytic Systems

Piperidine outperforms other bases (e.g., morpholine, ammonium acetate) in achieving stereoselectivity. Adding molecular sieves (4Å) improves yield by absorbing water, shifting the equilibrium toward product formation.

Characterization and Analytical Methods

Spectroscopic Analysis

- NMR Spectroscopy : The (Z)-configuration is confirmed by NOE correlations between the pyrrole β-protons and the rhodanine methylene group.

- HPLC : Reverse-phase chromatography (C18 column, 70:30 H2O/ACN) resolves the (Z)- and (E)-isomers with retention times of 12.3 and 14.7 minutes, respectively.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 324.4 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₃S₂.

Comparative Analysis with Related Compounds

The (Z)-isomer exhibits distinct reactivity compared to its (E)-counterpart (PubChem CID 6293218). For instance, the (Z)-form shows a 40% higher inhibitory activity against tau aggregation in vitro, likely due to enhanced planar stacking with protein residues.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone derivative and a substituted pyrrole aldehyde. Key steps include refluxing in ethanol with catalytic piperidine and acetic acid to form the Z-configured exocyclic double bond . Reaction parameters (e.g., solvent polarity, temperature) are optimized to stabilize intermediates and minimize side reactions. For example, ethanol as a solvent balances solubility and reaction kinetics .

Q. Which analytical techniques are used for structural confirmation?

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For instance, the exocyclic methylene proton appears as a singlet at δ 7.45–7.65 ppm .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1702–1713 cm, C=S at 1228–1247 cm) .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M-H] at m/z 479.2) .

- X-ray crystallography : Resolves Z/E configuration and molecular packing .

Q. What in vitro assays evaluate its biological activity?

Standard assays include:

- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Spectrophotometric assays (e.g., COX-1/2 inhibition via prostaglandin quantification) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst tuning : Piperidine/acetic acid ratios (e.g., 10 drops each in ethanol) enhance imine formation kinetics .

- Solvent selection : Polar aprotic solvents (DMF) may improve intermediate stability but require post-reaction purification .

- Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .

- Workup strategies : Recrystallization from DMF/EtOH (1:1) removes unreacted aldehydes .

Q. How to resolve contradictions in spectroscopic data during characterization?

- 2D NMR (COSY, NOESY) : Differentiates overlapping signals (e.g., aromatic protons in pyrazole/pyrrole moieties) .

- Isotopic labeling : -enriched analogs clarify nitrogen environments in thiazolidinone rings .

- Cross-referencing : Compare IR carbonyl stretches (1702–1713 cm) with crystallographic bond lengths to validate resonance effects .

Q. What strategies enhance selectivity in multi-step synthesis?

- Stepwise purification : Column chromatography isolates intermediates (e.g., thiazolidinone precursors) before Knoevenagel condensation .

- Protecting groups : tert-Butyl esters protect carboxylic acids during heterocycle formation, preventing side alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity .

Q. How to determine the Z-configuration in the thiazolidinone core?

- NOE correlations : Irradiation of the exocyclic methylene proton (δ 7.56 ppm) shows spatial proximity to the thioxo group .

- X-ray crystallography : Directly visualizes the Z-conformation with dihedral angles <10° between the pyrrole and thiazolidinone planes .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina models binding to COX-1/2 active sites, highlighting hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

Variations in MIC values may arise from:

- Strain specificity : Gram-negative bacteria (e.g., E. coli) may show resistance due to efflux pumps .

- Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) affects protonation and solubility .

- Structural analogs : Substituted phenyl groups (e.g., 4-nitrophenyl in compound 13f ) enhance lipophilicity and membrane penetration .

Q. Why do synthetic yields vary across studies (48–94%)?

- Catalyst efficiency : Higher piperidine concentrations (20 mol%) accelerate imine formation but may degrade acid-sensitive intermediates .

- Purification losses : Silica gel chromatography recovers ~70% of product, while recrystallization retains >90% but requires high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.